molecular formula C17H12N2O2 B2436380 Naphthalen-1-YL-(4-nitro-benzylidene)-amine CAS No. 967-13-5

Naphthalen-1-YL-(4-nitro-benzylidene)-amine

Cat. No. B2436380
CAS RN: 967-13-5
M. Wt: 276.295
InChI Key: QDPIWAUWWLKADK-LDADJPATSA-N
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Description

“Naphthalen-1-YL-(4-nitro-benzylidene)-amine” is a chemical compound with the linear formula C17H12N2O2 . It has a CAS number of 967-13-5 .


Molecular Structure Analysis

The molecular weight of “Naphthalen-1-YL-(4-nitro-benzylidene)-amine” is 276.297 . The crystal structure of this compound is orthorhombic .

Scientific Research Applications

Antibacterial Activities

Naphthalene derivatives demonstrate potential as antibacterial agents. The study by (Ekennia et al., 2018) on novel 1,4‐naphthoquinone derivatives and their metal complexes indicated varied antibacterial activities. Similarly, (Abbasi et al., 2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides showing potent antibacterial properties. Another study by (Ibrahim et al., 2011) found Schiff bases of naphthalen-1-amine to exhibit significant antibacterial activity against human pathogenic bacteria.

Spectroscopic Applications

Naphthalene derivatives are useful in spectroscopic applications. (Ruiz-Osés et al., 2007) investigated the electronic structures of naphthalene tetracarboxylic diimide (NTCDI), providing spectroscopic fingerprints for amine and imide functional groups.

Synthesis of Complex Molecules

The compound plays a role in the synthesis of complex molecules. Research by (Reddy et al., 2016) demonstrated an efficient synthesis method for N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives, which are potentially biologically active.

Drug Discovery and Material Science

Naphthalene derivatives find applications in drug discovery and material science. For instance, (Kim et al., 2006) explored the use of 4-naphthalen-1-yl-benzoic acid derivatives in luminescent lanthanide complexes, demonstrating their role in sensitized emission.

Corrosion Inhibition

Naphthalene derivatives such as (Z)-N-(2-chlorobenzylidene) naphthalen-1-amine have been studied for their corrosion inhibition properties. (Elemike et al., 2018) synthesized two Schiff base compounds and found them to be effective corrosion inhibitors.

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

N-naphthalen-1-yl-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIWAUWWLKADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213302
Record name [N(E)]-N-[(4-Nitrophenyl)methylene]-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-YL-(4-nitro-benzylidene)-amine

CAS RN

895578-26-4, 967-13-5
Record name [N(E)]-N-[(4-Nitrophenyl)methylene]-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHALEN-1-YL-(4-NITRO-BENZYLIDENE)-AMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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